molecular formula C13H10N2O8 B13438898 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4

2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4

Cat. No.: B13438898
M. Wt: 326.25 g/mol
InChI Key: WHGCSJYLVKPHSS-CQOLUAMGSA-N
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Description

2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is a stable isotope-labeled compound used in various scientific research applications. It is an intermediate for the synthesis of Pomalidomide-d4, a thalidomide derivative known for its anti-inflammatory and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically synthesized through the reaction of 4-nitroisoindoline-1,3-dione with pentanedioic acid under specific conditions to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict quality control measures to maintain the integrity of the stable isotope labeling.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and other functionalized derivatives.

Scientific Research Applications

2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 is used in a wide range of scientific research applications, including:

    Chemistry: As a reference standard for chemical identification and quantitative analysis.

    Biology: In metabolic research to study metabolic pathways in vivo.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds like Pomalidomide-d4.

    Industry: Used in the production of stable isotope-labeled compounds for various industrial applications.

Mechanism of Action

The compound exerts its effects by acting as an intermediate in the synthesis of Pomalidomide-d4, which inhibits the production of tumor necrosis factor-alpha (TNF-α). This inhibition leads to anti-inflammatory and antitumor effects. The molecular targets and pathways involved include the modulation of cytokine signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitro-1-oxoisoindolin-2-yl)pentanedioic Acid: Similar structure but lacks deuterium labeling.

    2-(4-Oxo-2-thioxothiazolidin-3-yl)pentanedioic Acid: Different functional groups but similar backbone structure

Uniqueness

The uniqueness of 2-(4-Nitro-1,3-dioxoisoindolin-2-yl)pentanedioic Acid-d4 lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a significant advantage in studies requiring accurate quantification and identification.

Properties

Molecular Formula

C13H10N2O8

Molecular Weight

326.25 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-4-(4-nitro-1,3-dioxoisoindol-2-yl)pentanedioic acid

InChI

InChI=1S/C13H10N2O8/c16-9(17)5-4-8(13(20)21)14-11(18)6-2-1-3-7(15(22)23)10(6)12(14)19/h1-3,8H,4-5H2,(H,16,17)(H,20,21)/i4D2,5D2

InChI Key

WHGCSJYLVKPHSS-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])C([2H])([2H])C(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C(CCC(=O)O)C(=O)O

Origin of Product

United States

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